molecular formula C12H11N3 B8549562 4-Pyridinecarbaldehyde phenylhydrazone

4-Pyridinecarbaldehyde phenylhydrazone

Cat. No. B8549562
M. Wt: 197.24 g/mol
InChI Key: FEGGASIYSAGORL-UHFFFAOYSA-N
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Patent
US09416123B2

Procedure details

4-Pyridinecarboxaldehyde (1.75 g, 16 mmol), phenylhydrazine hydrochloride (2.26 mL, 16 mmol) and triethylamine (1.65 g, 16 mmol) were dissolved in ethanol (50 mL) and heated for 1 h. The reaction mixture was cooled to room temperature. The resulting precipitates were collected and washed with petroleum ether to afford 3.04 g (94%) of 1 as a solid.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.Cl.[C:10]1([NH:16][NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(O)C>[C:10]1([NH:16][N:17]=[CH:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
2.26 mL
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.